2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. The process may start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the azetidine and pyrazine moieties. Common reagents and conditions used in these reactions include:
Reagents: Benzyl bromide, hydrazine hydrate, pyrazine-2-carboxylic acid, and azetidine.
Conditions: Reflux, inert atmosphere (e.g., nitrogen), and specific catalysts (e.g., palladium on carbon).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzyl group may yield a benzaldehyde derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-2-yl)methanone
- (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyrimidin-2-yl)methanone
Uniqueness
The uniqueness of 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine lies in its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(14-9-18-6-7-19-14)22-10-13(11-22)16-20-15(21-24-16)8-12-4-2-1-3-5-12/h1-7,9,13H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBDHYGPQYUGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.